molecular formula C15H9F3N2 B15064444 2-(2-(Trifluoromethyl)phenyl)quinazoline

2-(2-(Trifluoromethyl)phenyl)quinazoline

Cat. No.: B15064444
M. Wt: 274.24 g/mol
InChI Key: RZAYLOYBHDLLTF-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)phenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Trifluoromethyl)phenyl)quinazoline typically involves the reaction of 2-aminobenzophenone with trifluoromethylated aromatic aldehydes under acidic or basic conditions. Common reagents used in the synthesis include trifluoroacetic acid, trifluoromethyl iodide, and various catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis and phase-transfer catalysis can enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Trifluoromethyl)phenyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-(Trifluoromethyl)phenyl)quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 2-(2-(Trifluoromethyl)phenyl)quinazoline is unique due to the specific positioning of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C15H9F3N2

Molecular Weight

274.24 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]quinazoline

InChI

InChI=1S/C15H9F3N2/c16-15(17,18)12-7-3-2-6-11(12)14-19-9-10-5-1-4-8-13(10)20-14/h1-9H

InChI Key

RZAYLOYBHDLLTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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